1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of a bromine atom, a methylthio group, and a trifluoromethoxy group attached to a phenyl ring
Preparation Methods
The synthesis of 1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common synthetic route includes the reaction of 1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a low temperature to ensure selective bromination.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation of the methylthio group can produce a sulfoxide or sulfone derivative.
Scientific Research Applications
1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets through covalent bonding. The bromine atom can act as an electrophile, facilitating nucleophilic substitution reactions with biological molecules such as proteins and nucleic acids. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Similar compounds to 1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one include:
1-Bromo-1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one: Differing by the presence of a trifluoromethylthio group instead of a trifluoromethoxy group.
1-Bromo-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one: Differing by the position and type of fluorinated substituent on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H10BrF3O2S |
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Molecular Weight |
343.16 g/mol |
IUPAC Name |
1-bromo-1-[2-methylsulfanyl-4-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10BrF3O2S/c1-6(16)10(12)8-4-3-7(5-9(8)18-2)17-11(13,14)15/h3-5,10H,1-2H3 |
InChI Key |
HCMOUQTZWKVLDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)OC(F)(F)F)SC)Br |
Origin of Product |
United States |
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